molecular formula C9H6O3 B184837 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione CAS No. 82431-23-0

2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione

Cat. No. B184837
CAS RN: 82431-23-0
M. Wt: 162.14 g/mol
InChI Key: GSRMOOXOENXWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione, also known as maleic anhydride is an organic compound with the chemical formula C4H2O3. It is a cyclic anhydride of maleic acid and is widely used in the chemical industry as a precursor to various chemicals.2.0)octa-1,3,5-triene-7,8-dione.

Mechanism of Action

Maleic anhydride reacts with various compounds such as alcohols, amines, and thiols to form 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione acid derivatives. The reaction takes place through the addition of the nucleophile to the carbonyl group of this compound anhydride, followed by the elimination of water to form the this compound acid derivative. Maleic anhydride is also used as a dienophile in the Diels-Alder reaction, which is a powerful tool for the synthesis of complex organic compounds.
Biochemical and Physiological Effects:
Maleic anhydride has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in various cell lines. Maleic anhydride has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Maleic anhydride has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Maleic anhydride has various advantages and limitations for lab experiments. It is a relatively cheap and readily available compound, making it a popular choice for chemical synthesis. However, 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride is highly reactive and can be dangerous to handle. It is also highly corrosive and can cause damage to laboratory equipment. Maleic anhydride is also highly volatile and can be difficult to store.

Future Directions

There are various future directions for the research and development of 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride. One potential direction is the development of new methods for the synthesis of this compound anhydride that are more efficient and environmentally friendly. Another potential direction is the development of new applications for this compound anhydride in the production of pharmaceuticals and other high-value chemicals. Maleic anhydride also has potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further research is needed to elucidate the mechanism of action of this compound anhydride and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound anhydride is an important compound in the chemical industry with various applications in scientific research. It is used as a precursor to various chemicals and has potential applications in the production of pharmaceuticals and other high-value chemicals. Maleic anhydride has various advantages and limitations for lab experiments and has potential applications in the field of nanotechnology. Further research is needed to elucidate the mechanism of action of this compound anhydride and its potential applications in the treatment of various diseases.

Synthesis Methods

The most common method for synthesizing 2-Hydroxy-4-methylbicyclo(4.2.0)octa-1,3,5-triene-7,8-dione anhydride is by the oxidation of benzene or n-butane using a vanadium pentoxide catalyst. The reaction takes place at high temperatures ranging from 350-400°C and high pressures ranging from 1-2 atm. The yield of the reaction is approximately 50-60%.

Scientific Research Applications

Maleic anhydride has various applications in scientific research. It is used as a precursor to various chemicals such as fumaric acid, tetrahydrofuran, and gamma-butyrolactone. It is also used in the production of unsaturated polyester resins, which are widely used in the production of plastics, paints, and adhesives. Maleic anhydride is also used in the production of agricultural chemicals such as herbicides and insecticides.

properties

CAS RN

82431-23-0

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

2-hydroxy-4-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C9H6O3/c1-4-2-5-7(6(10)3-4)9(12)8(5)11/h2-3,10H,1H3

InChI Key

GSRMOOXOENXWTH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C2=O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C2=O

Other CAS RN

82431-23-0

Origin of Product

United States

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